lycoperine A

Description

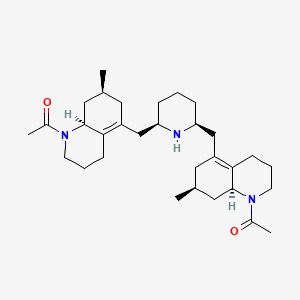

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H49N3O2 |

|---|---|

Molecular Weight |

495.7 g/mol |

IUPAC Name |

1-[(7S,8aS)-5-[[(2R,6S)-6-[[(7S,8aS)-1-acetyl-7-methyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-5-yl]methyl]piperidin-2-yl]methyl]-7-methyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-1-yl]ethanone |

InChI |

InChI=1S/C31H49N3O2/c1-20-14-24(28-10-6-12-33(22(3)35)30(28)16-20)18-26-8-5-9-27(32-26)19-25-15-21(2)17-31-29(25)11-7-13-34(31)23(4)36/h20-21,26-27,30-32H,5-19H2,1-4H3/t20-,21-,26-,27+,30-,31-/m0/s1 |

InChI Key |

WDJDPNAURLPQIO-QDLVWTCJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2C(=C(C1)C[C@H]3CCC[C@H](N3)CC4=C5CCCN([C@H]5C[C@H](C4)C)C(=O)C)CCCN2C(=O)C |

Canonical SMILES |

CC1CC2C(=C(C1)CC3CCCC(N3)CC4=C5CCCN(C5CC(C4)C)C(=O)C)CCCN2C(=O)C |

Synonyms |

lycoperine A |

Origin of Product |

United States |

Isolation, Advanced Structural Elucidation, and Absolute Configuration Determination of Lycoperine a

Bioprospecting and Sourcing of Lycoperine A

The journey to understanding this compound began with the exploration of the plant kingdom for novel bioactive compounds.

Natural Source: Lycopodium hamiltonii

This compound was first isolated from the club moss Lycopodium hamiltonii. acs.orgacs.org This plant, belonging to the Lycopodiaceae family, is known to produce a diverse array of structurally unique alkaloids, many of which possess interesting biological activities. acs.org The investigation of L. hamiltonii was part of a broader search for biogenetically intriguing alkaloids from various Lycopodium species. acs.org

Methodologies for Extraction and Purification of this compound

The isolation of this compound from Lycopodium hamiltonii involved a multi-step extraction and purification process. The collected plant material was first extracted with methanol. acs.org The resulting extract then underwent a liquid-liquid partition between ethyl acetate (B1210297) and a 3% tartaric acid solution. acs.org The water-soluble fraction, containing the alkaloids, was then made alkaline to a pH of 10 using a saturated aqueous solution of sodium carbonate and subsequently extracted with chloroform. acs.org This crude alkaloid mixture was further purified to yield this compound. acs.orgacs.org

Comprehensive Spectroscopic Analysis for this compound Structure Elucidation

The determination of the intricate molecular architecture of this compound required a suite of sophisticated spectroscopic techniques.

Application of High-Resolution NMR Spectroscopy

Initial structural elucidation of this compound was challenging due to the broadness of signals in its ¹H and ¹³C NMR spectra, likely caused by the slow rotation of its N-acetyl moiety. acs.org To overcome this, this compound was chemically transformed into tetrahydrodeoxythis compound by treatment with lithium aluminium hydride, which resulted in sharp and well-resolved NMR signals. acs.org

Extensive 2D NMR experiments were crucial in piecing together the complex structure. acs.orgnih.gov These included:

¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings, revealing the connectivity of adjacent protons within the molecular framework. acs.org

HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Provided through-bond correlations between all protons within a spin system, helping to define the individual ring systems. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence): Correlated directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. acs.org

The relative stereochemistry of this compound was deduced from detailed analysis of the ¹³C NMR spectrum of its derivative, tetrahydrodeoxythis compound, and by comparing the spectral data of the two octahydroquinoline moieties. acs.org

Mass Spectrometry Techniques in Structural Analysis

High-resolution mass spectrometry was employed to determine the elemental composition of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) established the molecular formula of this compound as C₃₁H₄₉N₃O₂. acs.org

Advanced Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment

While initial studies established the relative stereochemistry of this compound, the absolute configuration remained undetermined. nih.gov The absolute configuration was later assigned through total synthesis of the molecule. nih.gov The optical rotation of the synthesized this compound was compared to the natural product, confirming the absolute stereochemistry as 6R, 6′R, 8R, 8′R, 13S, 17R. nih.govresearchgate.net While Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, in the case of this compound, the definitive assignment was achieved through its total synthesis. nih.govrsc.orgmdpi.comuni-saarland.denih.gov

Assignment of Absolute Configuration of this compound

The definitive assignment of the absolute stereochemistry of this compound, a complex pentacyclic alkaloid, represents a significant challenge that was addressed through a combination of total synthesis and spectroscopic analysis. The structure possesses multiple stereogenic centers, the specific three-dimensional arrangement of which was ultimately determined to be 6R, 6′R, 8R, 8′R, 13S, and 17R through a highly convergent synthetic route. nih.gov

The absolute configuration of this compound was not determined by classical chemical derivatization of the natural product itself, such as the widely used Mosher's ester analysis. jst.go.jpresearchgate.netspringernature.com Instead, its stereochemistry was unambiguously established through its total synthesis. nih.gov This approach allowed for the controlled construction of a single enantiomer of the molecule, whose absolute configuration could be secured by relating it to starting materials of known stereochemistry and through crystallographic analysis of key intermediates.

A key chemical transformation that aided in the structural elucidation was the relationship established between this compound and another Lycopodium alkaloid, hupercumine B. The structure of hupercumine B was identified, and its diacetylation product was found to be identical to this compound. acs.org The absolute configuration of hupercumine B, and by extension this compound, was proposed based on spectroscopic data, including the comparison of its Circular Dichroism (CD) spectrum with that of this compound, and biogenetic considerations. acs.org

The total synthesis provided the definitive proof of the absolute configuration. nih.gov The synthetic strategy involved a desymmetrization reaction of 5-methylcyclohexane-1,3-dione (B151930) to establish the correct stereochemistry in the octahydroquinoline fragments. nih.gov By successfully synthesizing the specific enantiomer, (−)-lycoperine A, and confirming that its spectroscopic data matched the natural isolate, the absolute configuration was unequivocally assigned. nih.gov

While a single-crystal X-ray analysis of the final natural product, this compound, has not been reported, this technique was indispensable for confirming the relative stereochemistry of crucial intermediates during its total synthesis. nih.govmdpi.comresearchgate.net The spatial arrangement of atoms in these rigid, crystalline precursors provided the necessary stereochemical checkpoints to ensure the synthesis was proceeding toward the correct target configuration.

During the synthesis, three key intermediates were successfully crystallized, and their structures were analyzed using X-ray diffraction: nih.gov

Vinylogous Amide (11): The relative configuration of this intermediate, formed after a critical desymmetrization step, was confirmed by X-ray crystallography. This step was vital for setting the C8 stereocenter correctly. nih.gov

Amine (12): Following a dissolving metal reduction, the relative configuration of the resulting amine was also established by X-ray analysis, confirming the stereochemical outcome of the reduction. nih.gov

Ketone (13): After several transformations, the crystalline ketone intermediate was produced as a single diastereomer. Its relative configuration was unambiguously confirmed by X-ray crystallography, providing a solid structural anchor before the final assembly of the lycoperine skeleton. nih.gov

The crystallographic data for these intermediates were pivotal, as they locked in the relative stereochemistries of the octahydroquinoline moieties. By building upon these confirmed structures, the final assignment of the absolute configuration of this compound was achieved with high confidence. nih.gov

Biosynthesis and Chemoenzymatic Approaches for Lycoperine a

Proposed Biosynthetic Pathways of Lycoperine A

The biosynthesis of Lycopodium alkaloids is a subject of ongoing research, with tracer experiments and the characterization of enzymes in related pathways offering significant insights. It is widely accepted that these alkaloids originate from the amino acid L-lysine. researchgate.netnih.govnih.gov

The biosynthesis of the core structure of Lycopodium alkaloids is initiated with L-lysine. researchgate.netnih.gov Isotope labeling studies have demonstrated that L-lysine is the primary precursor for this class of compounds. researchgate.netbiorxiv.org The proposed biosynthetic sequence begins with the decarboxylation of L-lysine to produce cadaverine (B124047). researchgate.netnih.govpnas.org This intermediate is then oxidatively deaminated and cyclized to form the pivotal intermediate, Δ¹-piperideine. researchgate.netnih.govpnas.orgmdpi.com

Further along the pathway, pelletierine (B1199966) is considered a key intermediate in the formation of many Lycopodium alkaloids. pnas.orgub.educdnsciencepub.com It is hypothesized that a C16 scaffold, characteristic of many of these alkaloids, is formed from pelletierine and a related 4-(2-piperidyl)acetoacetate unit, both of which are derived from L-lysine. pnas.orgjst.go.jp While it was initially thought that some Lycopodium alkaloids were dimers of pelletierine, studies have shown that only one molecule of pelletierine is incorporated into the final structure of alkaloids like lycopodine (B1235814) and cernuine, suggesting a more complex assembly. cdnsciencepub.comrsc.orgrsc.org The phlegmarine-type alkaloids are considered to be key biosynthetic precursors to other classes of Lycopodium alkaloids. ub.edu

| Precursor/Intermediate | Role in Biosynthesis |

|---|---|

| L-lysine | Primary metabolic precursor. researchgate.netnih.govnih.gov |

| Cadaverine | Formed by the decarboxylation of L-lysine. researchgate.netnih.govpnas.org |

| Δ¹-piperideine | A universal cyclic imine intermediate. researchgate.netnih.govpnas.orgmdpi.com |

| Pelletierine | A key C8 intermediate incorporated into the alkaloid scaffold. pnas.orgub.educdnsciencepub.com |

| Phlegmarine-type alkaloids | Considered as precursors to other classes of Lycopodium alkaloids. ub.edu |

While the specific enzymes for the this compound pathway have not been characterized, studies on other Lycopodium alkaloids, such as huperzine A, have identified several key enzyme families that are likely involved. pnas.orgfrontiersin.org The initial conversion of L-lysine to cadaverine is catalyzed by a lysine decarboxylase (LDC) . researchgate.netnih.govpnas.org Subsequently, a copper amine oxidase (CAO) is believed to catalyze the oxidative deamination of cadaverine, leading to the spontaneous formation of Δ¹-piperideine. researchgate.netnih.govpnas.org

A crucial step in the formation of the C16 scaffold is likely a condensation reaction. Research has pointed to the involvement of a type III polyketide synthase (PKS) , specifically a piperidyl-ketide synthase (PIKS), which catalyzes the condensation of the cyclic imine with units of malonyl-CoA. pnas.org More recently, studies on huperzine A biosynthesis have revealed the critical role of neofunctionalized α-carbonic anhydrase-like (CAL) enzymes in catalyzing Mannich-like condensation reactions to form the core carbon-carbon bonds of the polycyclic skeleton. biorxiv.orgfrontiersin.orgnih.gov

Downstream tailoring of the alkaloid scaffold is expected to be carried out by a variety of enzymes, including cytochromes P450 (CYPs) and Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) , which are responsible for oxidations, ring closures, and other structural modifications that lead to the vast diversity of Lycopodium alkaloids. biorxiv.orgpnas.orgfrontiersin.org

| Enzyme Class | Putative Function in Biosynthesis |

|---|---|

| Lysine decarboxylase (LDC) | Catalyzes the conversion of L-lysine to cadaverine. researchgate.netnih.govpnas.org |

| Copper amine oxidase (CAO) | Catalyzes the oxidative deamination of cadaverine. researchgate.netnih.govpnas.org |

| Polyketide synthase (PKS) | Catalyzes the imine-polyketide condensation to form the alkaloid scaffold. pnas.org |

| α-carbonic anhydrase-like (CAL) | Catalyzes key Mannich-like condensation reactions. biorxiv.orgfrontiersin.orgnih.gov |

| Cytochromes P450 (CYPs) | Responsible for oxidative modifications of the alkaloid core. biorxiv.orgpnas.orgfrontiersin.org |

| Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) | Catalyze various downstream tailoring reactions. biorxiv.orgpnas.orgfrontiersin.org |

Identification of Key Precursors and Intermediates

Genetic Basis of this compound Biosynthesis (if applicable)

Direct genetic studies on this compound biosynthesis are not yet available in the scientific literature. However, research on other medicinally important Lycopodium alkaloids has begun to uncover the genetic architecture underlying their production.

Through transcriptomic analysis of Lycopodium species such as Phlegmariurus tetrastichus and Huperzia serrata, which produce huperzine A, researchers have identified biosynthetic gene clusters (BGCs) containing the genes for the enzymes involved in alkaloid formation. biorxiv.orgpnas.orgnih.govcjnmcpu.comfrontiersin.org These clusters often contain genes encoding LDC, CAO, PKS, CALs, and various tailoring enzymes like CYPs and 2OGDs, which are co-expressed in the tissues where the alkaloids are produced. biorxiv.orgpnas.orgcjnmcpu.comfrontiersin.org The discovery of these BGCs provides strong evidence for a coordinated genetic regulation of the biosynthetic pathway. biorxiv.orgpnas.org It is highly probable that a similar BGC is responsible for the biosynthesis of this compound in the species that produce it.

Functional genomics approaches, such as the transient expression of candidate genes in Nicotiana benthamiana, have been instrumental in characterizing the function of enzymes in the huperzine A pathway. biorxiv.orgpnas.org This methodology has allowed for the step-by-step reconstitution of parts of the biosynthetic pathway, confirming the roles of the identified enzymes. pnas.org While these techniques have not yet been applied to the this compound pathway specifically, they represent a powerful toolkit for future research aimed at elucidating the precise enzymatic steps and genetic components involved in its formation. Enzyme engineering, though not yet reported for this compound, holds future promise for modifying the biosynthetic pathway to produce novel analogs.

Discovery and Characterization of Biosynthetic Gene Clusters

Biotransformation and Chemoenzymatic Synthesis of this compound Analogs

Currently, there is a lack of published research specifically detailing the biotransformation or chemoenzymatic synthesis of this compound or its analogs. However, the broader field of alkaloid synthesis has seen the successful application of such strategies. Bioinspired total synthesis approaches have been employed for other Lycopodium alkaloids, sometimes utilizing late-stage diversification of a common precursor to generate multiple natural products. nih.govacs.org These synthetic routes, while not strictly chemoenzymatic, are guided by the proposed biosynthetic pathways. jst.go.jpnih.govacs.org

The increasing availability of characterized enzymes from Lycopodium alkaloid biosynthetic pathways opens the door for future chemoenzymatic approaches. These methods could involve using isolated enzymes or whole-cell systems to perform specific, stereoselective transformations on synthetic intermediates, potentially leading to more efficient and sustainable routes to this compound and novel, biologically active analogs.

Total Chemical Synthesis and Derivatives of Lycoperine a

Retrosynthetic Strategies for Lycoperine A

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors through a series of logical bond disconnections. This approach is fundamental to planning the synthesis of complex natural products like this compound.

The first total synthesis of (-)-lycoperine A, accomplished by the Rychnovsky group, provides a clear illustration of a logical retrosynthetic strategy. acs.orgnih.gov The key feature of this compound is its C2-symmetric-like structure, where two octahydroquinoline units are attached to a central piperidine (B6355638) ring. nih.gov This symmetry naturally suggests a convergent approach.

The primary retrosynthetic disconnection breaks the two carbon-nitrogen bonds linking the piperidine ring to the two octahydroquinoline fragments. This leads to a central piperidine precursor and two identical octahydroquinoline units. In the forward sense, this implies a double alkylation reaction as a key bond-forming step. acs.orgnih.gov

The retrosynthetic plan for this compound (1) is outlined as follows:

Disconnect 1: Piperidine Ring Formation. The final amide functionalities in this compound (1) can be formed late in the synthesis. A key precursor is envisioned to be a dinitrile compound (2). An initial plan to generate the final amine functionalities via reductive decyanation of dinitrile 2 was considered. acs.orgnih.gov

Disconnect 2: Double Alkylation. The dinitrile intermediate (2) is retrosynthetically disconnected at the two C-C bonds adjacent to the nitrile groups. This reveals a central piperidine-based dielectrophile synthon and two octahydroquinoline-based nucleophile synthons. A more practical approach, however, involves a double alkylation of a central piperidine-derived nucleophile, such as 2,6-dicyano-N-benzylpiperidine (3), with an electrophilic octahydroquinoline fragment (4). acs.orgnih.gov

Disconnect 3: Octahydroquinoline Moiety. The chiral octahydroquinoline fragment (4) is further simplified. A key step envisioned for its construction is the elaboration of a vinylogous amide (5). nih.gov

Disconnect 4: Desymmetrization. The vinylogous amide (5) can be derived from a symmetric precursor, 5-methylcyclohexane-1,3-dione (B151930) (6), through a desymmetrization reaction, which is a powerful strategy for installing chirality efficiently. acs.orgnih.gov

This retrosynthetic analysis highlights a convergent and stereocontrolled pathway to this compound, starting from simple achiral materials.

The synthetic approach conceived from the retrosynthetic analysis evolved during its execution. The initial plan relied on a reductive decyanation of the dinitrile intermediate (2) to form the diamine core of this compound. acs.org This method, based on precedents from Husson's work, ultimately proved unsuccessful in the this compound system. acs.orgnih.gov

Consequently, the strategy was adapted. Instead of reductive decyanation, the synthetic route was modified to proceed through hydrolysis of the dinitrile to the corresponding diacid, followed by a diastereoselective reductive amination and cyclization sequence to construct the piperidine ring and install the final amide groups, successfully yielding this compound. acs.org This adjustment demonstrates the iterative nature of total synthesis, where initial plans are refined based on experimental outcomes. This successful route established the absolute configuration of natural this compound as (6R,6′R,8R,8′R,13S,17R). acs.org

Key Disconnections and Strategic Considerations

Development of Stereoselective and Regioselective Methodologies in this compound Total Synthesis

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound, which contains multiple stereocenters. The successful synthesis relied on the development and application of highly stereoselective and regioselective reactions.

The construction of the chiral octahydroquinoline and the central piperidine ring were key achievements in the total synthesis of this compound.

The synthesis of the enantiomerically pure octahydroquinoline moiety began with the achiral 5-methylcyclohexane-1,3-dione (6). acs.org This diketone was first reacted with acrolein to form a hemiacetal (7), a cyclic and still symmetric dione (B5365651) equivalent. nih.gov The crucial step was the desymmetrization of this hemiacetal through condensation with a chiral amino alcohol auxiliary. While several Lewis acids and auxiliaries were tested, the condensation with (S)-valinol in the presence of a Lewis acid provided the vinylogous amide with good diastereoselectivity, efficiently setting the stereocenter at the C8 position. acs.org This desymmetrization was a pivotal moment in the synthesis, as it introduced chirality from a racemic precursor. acs.org

| Entry | Auxiliary | Lewis Acid | Conditions | Yield (%) | Diastereomeric Ratio |

| 1 | (S)-phenylglycinol | Zn(ClO₄)₂·6H₂O | CH₂Cl₂, rt, 12 h | 92 | 1.5:1 |

| 2 | (S)-phenylglycinol | Yb(OTf)₃ | CH₂Cl₂, rt, 12 h | 96 | 1.5:1 |

| 3 | (S)-phenylglycinol | Sc(OTf)₃ | CH₂Cl₂, rt, 12 h | 96 | 2:1 |

| 4 | (S)-valinol | Yb(OTf)₃ | CH₂Cl₂, rt, 12 h | 96 | 10:1 |

This table presents the results of the desymmetrization of hemiacetal 7 with different amino alcohol auxiliaries and Lewis acids, as reported in the total synthesis of (-)-lycoperine A. The use of (S)-valinol provided the highest diastereoselectivity. acs.org

The central piperidine ring was constructed in a highly convergent manner. acs.org A key building block, 2,6-dicyano-N-benzylpiperidine (3), was prepared and subjected to a double alkylation with two equivalents of the chiral octahydroquinoline-derived allyl bromide (4). acs.orgnih.gov Following the unsuccessful reductive decyanation attempt, the resulting dinitrile was hydrolyzed. The final piperidine ring was formed through a reductive amination and cyclization process, which successfully yielded the lycoperine skeleton. acs.org

The total synthesis of this compound is a prime example of a highly convergent approach. acs.orga2bchem.com The strategy involved the independent synthesis of two key fragments:

The enantiomerically pure octahydroquinoline allyl bromide (4).

The central piperidine precursor, 2,6-dicyano-N-benzylpiperidine (3).

Construction of the Octahydroquinoline and Piperidine Moieties

Design and Synthesis of this compound Analogues and Probes

This compound has been identified as an inhibitor of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. nih.govacs.org This biological activity makes this compound an interesting lead compound for the development of new therapeutic agents. The synthesis of analogues and chemical probes is a crucial step in medicinal chemistry to explore the structure-activity relationship (SAR), improve potency and selectivity, and understand the molecular mechanism of action.

Despite the elegant total synthesis of the natural product, a review of the scientific literature indicates that the design and synthesis of analogues or molecular probes of this compound have not yet been reported. The development of such compounds would be a valuable contribution to the field, potentially leading to new insights into the treatment of neurodegenerative diseases. The convergent synthetic route established for the natural product provides a solid foundation for the future creation of a library of this compound derivatives for biological evaluation.

Structural Modification for Enhanced Biological Activity or Specificity

While the total synthesis of this compound has been successfully achieved, the exploration of its structural analogues for enhanced biological activity or target specificity is an area that remains largely in the exploratory phase. The primary reported biological activity for this compound is the moderate inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132). The development of derivatives is guided by structure-activity relationship (SAR) principles, which seek to correlate the specific features of a molecule with its biological function.

For many Lycopodium alkaloids, particularly those of the lycodine-type like huperzine A, extensive SAR studies have been conducted to improve their potency and selectivity as AChE inhibitors. rsc.orgresearchgate.net These studies have established the importance of specific structural features for effective binding within the active site gorge of the enzyme. nih.govmdpi.com Although this compound belongs to a different structural class, these general principles can inform the rational design of new derivatives.

The table below outlines potential structural modifications to the this compound scaffold and the hypothesized rationale for their synthesis, based on established medicinal chemistry strategies.

| Region of Modification | Type of Modification | Hypothesized Effect | Rationale |

|---|---|---|---|

| N-Acetyl Groups | Replacement with other acyl groups (e.g., propionyl, benzoyl) | Modify steric bulk and electronic properties | To probe the size and nature of the binding pocket and potentially enhance hydrophobic interactions. |

| N-Acetyl Groups | Conversion to N-alkyl or N-amino groups | Alter hydrogen bonding potential and basicity | To introduce or remove hydrogen bond donors/acceptors, which can be critical for enzyme-inhibitor interactions. thieme-connect.com |

| Piperidine Ring (Nitrogen) | Quaternization or N-oxide formation | Introduce a permanent positive charge or a polar group | To potentially mimic the quaternary ammonium (B1175870) of acetylcholine and enhance binding at the enzyme's anionic site. |

| Octahydroquinoline Rings | Introduction of hydroxyl or methoxy (B1213986) groups | Increase hydrogen bonding capacity or alter solubility | To form new interactions with amino acid residues in the target's active site, a common strategy for enhancing potency. nih.gov |

| Core Skeleton | Synthesis of stereoisomers (diastereomers) | Alter three-dimensional conformation | To determine the optimal spatial arrangement of functional groups for target binding. |

Synthesis of this compound-Based Chemical Biology Tools

The development of chemical biology tools from a natural product scaffold is a powerful strategy for elucidating its mechanism of action, identifying its cellular targets, and studying its distribution in biological systems. As of now, the synthesis of dedicated chemical biology probes based on the this compound structure has not been reported in scientific literature. However, the established total synthesis provides a clear roadmap for how such tools could be created.

Chemical probes typically incorporate a bioorthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry), an affinity tag (e.g., biotin), or a photoreactive group (e.g., a diazirine or benzophenone) for covalent cross-linking to target proteins. cravattlab.comresearchgate.net These functionalities can be introduced at various stages of the synthesis, either by modifying the starting materials or by derivatizing a late-stage intermediate or the final natural product itself.

For this compound, a logical approach would be to modify one of the N-acetyl groups or the piperidine nitrogen, as these positions are likely to be synthetically accessible. For instance, an N-acetyl group could be replaced with a functionalized acyl chain containing a terminal alkyne. This would create a "clickable" version of this compound, which, after being introduced to a biological system, could be reacted with an azide-bearing reporter tag (like a fluorophore or biotin) for visualization or pull-down experiments. This methodology, known as activity-based protein profiling (ABPP), is a potent tool for target discovery and validation. chemrxiv.org

The following table details prospective chemical biology tools derived from the this compound scaffold and their potential applications.

| Probe Type | Functional Group Added | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Affinity Probe | Biotin tag | Acylation of a deacetylated this compound intermediate with an activated biotin-linker conjugate. | Identification of binding partners and cellular targets via pull-down assays followed by mass spectrometry. |

| Clickable Probe | Terminal Alkyne or Azide | Modification of the N-acetyl group with an alkyne- or azide-containing carboxylic acid. | In situ target labeling and visualization via click reaction with a corresponding fluorescent azide/alkyne reporter tag. |

| Photoaffinity Label | Diazirine or Benzophenone | Incorporation of a photoreactive moiety onto the this compound scaffold, for example, via an appended phenyl group. | Covalent cross-linking to the direct binding target upon UV irradiation, allowing for unambiguous target identification and binding site mapping. researchgate.net |

| Fluorescent Probe | Fluorophore (e.g., TAMRA, BODIPY) | Direct conjugation of a fluorophore to a synthetically accessible position on the molecule. | Direct visualization of the compound's localization and accumulation within cells and tissues using fluorescence microscopy. |

Biological Activities and Molecular Mechanism of Action of Lycoperine a

Evaluation of Acetylcholinesterase Inhibitory Activity of Lycoperine A

A significant area of investigation for Lycopodium alkaloids is their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research has confirmed that this compound does exhibit inhibitory activity against this enzyme. medscape.comcolab.ws

The inhibitory effect of this compound on acetylcholinesterase has been demonstrated through in vitro enzymatic assays. These assays, such as the modified Ellman's method, measure the rate of acetylcholine hydrolysis by AChE and how that rate is affected by the presence of an inhibitor. nih.gov One study reported an IC50 value—the concentration of an inhibitor required to reduce enzyme activity by 50%—for this compound as 2.8 µM. colab.ws

While its inhibitory capacity has been established, detailed enzyme kinetic studies to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and associated kinetic constants (such as Kᵢ) for this compound are not extensively detailed in the available literature. nih.govnih.gov Such kinetic analyses are crucial for fully characterizing the interaction between the inhibitor and the enzyme's active site. nih.govnih.gov

The potency of this compound can be understood by comparing its activity with that of other Lycopodium alkaloids, some of which are potent AChE inhibitors. nih.govresearchgate.net For instance, huperzine A, another alkaloid from the same family, is a well-known and highly potent AChE inhibitor used in the management of Alzheimer's disease. researchgate.net The activity of this compound is considered moderate in comparison to some of its structural relatives. nih.gov

The table below presents the AChE inhibitory activities (IC50) of this compound alongside other related lycodine-type alkaloids, providing a clear comparison of their relative potencies.

| Compound | IC50 (µM) for AChE Inhibition | Source |

| Huperzine C | 0.6 | nih.gov |

| N-demethylhuperzinine | 1.9 | nih.gov |

| This compound | 2.8 | colab.ws |

| Huperzine B | 20.2 | nih.gov |

| Lycoparin C | 23.9 | nih.gov |

| 16-hydroxyhuperzine B | 87.3 | nih.gov |

This table is interactive. Click on the headers to sort the data.

This comparative data highlights the significant variation in inhibitory potency that arises from structural differences among closely related alkaloids. nih.gov

In Vitro Enzymatic Assays and Kinetics

Investigation of this compound’s Interactions with Cellular Systems (non-human, mechanistic)

While the inhibition of acetylcholinesterase is a defined molecular action, a complete understanding of a compound's biological effect requires investigation into its broader interactions within a cellular context.

Beyond acetylcholinesterase, experimentally validated protein targets for this compound in cellular systems are not well-documented in the scientific literature. However, computational studies have begun to explore other potential interactions. A molecular docking study investigated the binding affinity of a library of alkaloids, including this compound, against prolyl oligopeptidase (POP), a protein implicated in Parkinson's disease. researchgate.net The in silico results suggested that this compound could potentially bind to the active site of POP. researchgate.net It is critical to note that this is a computational prediction and requires experimental validation in cellular or biochemical assays to confirm a genuine biological interaction. researchgate.net There is no widespread evidence from experimental studies identifying other specific protein binding partners for this compound. nih.govnih.gov

The direct, mechanistic effects of this compound on specific cellular processes, such as neurotransmission or intracellular signaling cascades, remain largely unelucidated in the available literature. Its established role as an AChE inhibitor implies an effect on cholinergic neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft. nih.gov However, further downstream consequences of this action or effects on other signaling pathways have not been specifically reported for this compound. The lack of validated cellular targets beyond AChE makes it difficult to predict or identify its influence on other cellular functions. frontiersin.org

Note: A significant portion of research on a similarly named compound, lycopene (B16060) (a carotenoid), details extensive effects on cellular signaling, including the PI3K/Akt and MAPK pathways. nih.govmdpi.com However, lycopene and this compound are structurally and functionally distinct molecules, and the cellular activities of lycopene cannot be attributed to this compound.

Cellular Target Identification and Validation (e.g., protein binding, pathway modulation)

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) of this compound and Its Analogues

The structure-activity relationship (SAR) for lycodine-type alkaloids in the context of AChE inhibition has been a subject of significant interest. nih.govnih.gov this compound possesses a unique and complex C27N3-type pentacyclic structure, characterized by a pseudosymmetric arrangement where two octahydroquinoline rings are linked to a central 2,6-cis-disubstituted piperidine (B6355638) ring. researchgate.net This distinct architecture dictates its biological activity.

The potency of lycodine-type alkaloids as AChE inhibitors is highly dependent on specific structural features. nih.gov For example, huperzine A, one of the most potent inhibitors in this class, contains an α-pyridone moiety and an exocyclic ethylidene group, which are considered crucial for its strong binding to the active site of AChE. researchgate.net this compound lacks these specific features, which likely accounts for its more moderate inhibitory activity compared to huperzine A and huperzine C (IC50 = 0.6 µM). nih.govresearchgate.net

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. For acetylcholinesterase inhibitors, pharmacophore models are crucial for identifying new potential drugs and understanding their mechanism of action.

While specific, detailed pharmacophore models for this compound are not extensively documented in publicly available research, the general pharmacophoric features for AChE inhibitors are well-established. These typically include:

Aromatic Rings: These features often engage in π-π stacking interactions with aromatic residues in the active site of AChE, such as tryptophan and tyrosine.

Hydrogen Bond Acceptors and Donors: These groups form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity and specificity of the inhibitor.

Hydrophobic Centers: These regions of the molecule interact with hydrophobic pockets within the AChE binding site.

Cationic or Positively Ionizable Centers: Many AChE inhibitors feature a positively charged group that interacts with the anionic subsite of the enzyme.

Based on the known structure of this compound and the general features of AChE inhibitors, a putative pharmacophore can be proposed. The table below outlines these potential pharmacophoric features of this compound.

Table 1: Postulated Pharmacophoric Features of this compound for Acetylcholinesterase Inhibition

| Pharmacophoric Feature | Corresponding Moiety in this compound (Hypothetical) | Type of Interaction with AChE (Postulated) |

|---|---|---|

| Aromatic Ring | Pyridine ring | π-π stacking with aromatic amino acids (e.g., Trp84, Tyr334) |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pentacyclic system | Hydrogen bonding with amino acid residues (e.g., Ser200, His440) |

| Hydrophobic Core | The rigid pentacyclic steroid-like backbone | Hydrophobic interactions within the active site gorge |

| Positively Ionizable Center | Tertiary amine nitrogen | Ionic interaction with the peripheral anionic site (PAS) or catalytic anionic site (CAS) |

Computational Approaches to SAR/SMR (e.g., molecular docking, dynamics simulations)

Computational methods are invaluable tools for investigating the structure-activity relationships (SAR) and structure-modification relationships (SMR) of enzyme inhibitors like this compound. These techniques provide insights into how the compound binds to its target and how modifications to its structure might affect its inhibitory activity.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be used to place the molecule into the active site of AChE and estimate its binding affinity. This helps to visualize the specific interactions between this compound and the amino acid residues of the enzyme, corroborating the postulated pharmacophoric features.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex over time. An MD simulation of the this compound-AChE complex would reveal the stability of the binding pose predicted by molecular docking and characterize the flexibility of both the ligand and the enzyme's active site. Such simulations can highlight key conformational changes and the role of water molecules in the binding process.

While specific and comprehensive molecular docking and dynamics simulation studies for this compound are not widely reported, the general parameters and outcomes for such studies on AChE inhibitors are well-understood. A typical computational study would involve the parameters listed in the following table.

Table 2: Representative Parameters for Computational Studies of this compound with Acetylcholinesterase

| Computational Method | Parameter | Description | Relevance to SAR/SMR of this compound |

|---|---|---|---|

| Molecular Docking | Scoring Function (e.g., kcal/mol) | Estimates the binding free energy of the ligand-protein complex. | A lower score generally indicates a more favorable binding pose and potentially higher inhibitory activity. |

| Binding Pose | The predicted 3D orientation of this compound within the AChE active site. | Identifies key interactions (hydrogen bonds, hydrophobic contacts, etc.) crucial for activity. | |

| Interacting Residues | The specific amino acids in AChE that are predicted to interact with this compound. | Guides structural modifications to enhance interactions with key residues. | |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating the stability of the complex. | A stable RMSD suggests a stable binding mode for this compound. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein. | Highlights regions of AChE that are affected by the binding of this compound. | |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the stability of key hydrogen bonding interactions. |

Advanced Methodologies and Future Directions in Lycoperine a Research

Application of Metabolomics and Proteomics in Lycoperine A Studies

Metabolomics and proteomics are powerful 'omics' technologies that provide a global snapshot of the small molecules (metabolites) and proteins within a biological system, respectively. mdpi.comrevespcardiol.org These approaches offer an unbiased way to understand the complex cellular responses to a bioactive compound, moving beyond single-target interactions to a systems-level perspective. revespcardiol.orgmdc-berlin.de

While specific metabolomic or proteomic studies dedicated to this compound are not yet prevalent in published literature, the application of these techniques represents a critical future direction for elucidating its mechanism of action. By treating specific cell lines (e.g., neuronal cells or cancer cells) with this compound, researchers can employ mass spectrometry or nuclear magnetic resonance (NMR) to analyze the resulting shifts in the metabolome and proteome. mdpi.comwistar.org

Potential applications include:

Target Deconvolution: Identifying the cellular pathways most affected by this compound can help pinpoint its direct molecular targets or downstream effects. For instance, an upregulation of proteins involved in a specific signaling cascade could reveal the compound's primary mechanism.

Biomarker Discovery: In a preclinical context, proteomics and metabolomics can identify potential biomarkers that indicate a response to this compound treatment. revespcardiol.org

Understanding Off-Target Effects: A comprehensive analysis of cellular changes can reveal unintended interactions, providing a more complete picture of the compound's biological profile.

The table below illustrates a hypothetical experimental design for applying these technologies to this compound research.

| Technology | Objective | Experimental Approach | Potential Data Output |

| Proteomics | Identify protein-level changes induced by this compound. | Treat neuronal cells with this compound vs. vehicle control. Analyze cell lysates using quantitative mass spectrometry (e.g., TMT labeling). wistar.org | A list of differentially expressed proteins, highlighting affected pathways (e.g., apoptosis, neuroinflammation). |

| Metabolomics | Characterize metabolic reprogramming following this compound exposure. | Analyze the same cell lysates or biofluids for changes in small molecule metabolites using GC-MS or LC-MS. mdc-berlin.de | Quantification of key metabolites (e.g., amino acids, lipids, TCA cycle intermediates), revealing shifts in cellular energy and biosynthesis. wistar.org |

Advanced Imaging Techniques for this compound Localization and Interaction Studies

Understanding where a compound accumulates within a cell and with which molecules it interacts is fundamental to understanding its function. Advanced imaging techniques offer the ability to visualize these processes with high spatial and temporal resolution. frontiersin.org

Currently, there are no published studies detailing the specific subcellular localization of this compound. However, future research could employ several powerful imaging modalities. A prerequisite for many of these techniques would be the chemical modification of this compound to attach a reporter molecule, such as a fluorophore, without abolishing its biological activity.

Potential imaging strategies include:

Confocal and Super-Resolution Microscopy: A fluorescently-tagged this compound derivative could be used to visualize its accumulation in specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum) within live cells.

Positron Emission Tomography (PET): For in vivo studies, this compound could be labeled with a positron-emitting isotope. This would allow for non-invasive imaging of its distribution and target engagement in animal models, which is particularly relevant for CNS-related research. nih.govconsensus.app

Chemical Exchange Saturation Transfer (CEST): This advanced MRI technique can detect certain chemical compounds with high resolution by observing the exchange of magnetization with surrounding water molecules, offering a potential label-free method for tracking the compound if it possesses suitable exchangeable protons. frontiersin.org

These imaging studies would be crucial for validating computational predictions and providing a visual basis for the compound's mechanism of action.

Strategies for Sustainable Production and Derivatization of this compound

Lycopodium alkaloids are typically isolated from their natural plant sources, a process that is often inefficient and environmentally taxing, yielding small quantities of the desired compound. To enable extensive preclinical and clinical investigation, robust and sustainable production methods are required. technia.cominspenet.com

Future strategies for sustainable production include:

Plant Cell and Tissue Culture: Cultivating Lycopodium plant cells in controlled bioreactors could provide a more reliable and scalable source of this compound, independent of geographical and seasonal constraints.

Heterologous Expression (Metabolic Engineering): The biosynthetic genes responsible for producing this compound could be identified and transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. These engineered microbes could then be fermented on a large scale to produce the alkaloid or its precursors.

Semi-synthesis: Chemical synthesis could be used to modify a more abundant, structurally related natural product into this compound.

Derivatization is the process of chemically modifying a core structure to create new analogues. This is a cornerstone of drug discovery, used to improve a compound's properties or to develop chemical probes. nih.govworldscientific.com For this compound, derivatization could be used to:

Synthesize analogues with enhanced potency or selectivity for its biological target.

Improve pharmacokinetic properties, such as solubility or blood-brain barrier penetration.

Create tool compounds, such as fluorescently-tagged probes for imaging studies or biotinylated versions for affinity purification of binding partners.

Potential for this compound in Chemical Biology and Drug Discovery (Pre-clinical, mechanistic tool development)

Chemical biology utilizes small molecules as tools to probe and understand complex biological systems. nih.gov this compound holds significant promise as such a tool, particularly in the context of neurodegenerative diseases. Its potential as a preclinical drug candidate is emerging from computational and in silico studies.

Recent computer-aided drug discovery efforts have identified this compound as a putative inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in the pathology of Parkinson's disease. researchgate.netnih.gov In these studies, a library of alkaloid compounds was screened virtually against the active site of POP. This compound was among a handful of compounds selected as promising leads based on its predicted binding affinity. nih.gov

The table below, compiled from data in a 2021 study, shows the comparative molecular docking scores of this compound and other compounds against POP. Lower scores indicate a more favorable predicted binding interaction.

| Compound | Class | Molecular Docking Score (kcal/mol) | Reference |

| JTP-4819 | Synthetic POP Inhibitor (Clinical Trial) | -68.48 | researchgate.net |

| This compound | Natural Alkaloid | -73.65 | researchgate.net |

| Hookerianamide J | Natural Alkaloid | -81.24 | researchgate.net |

| Martefragin A | Natural Alkaloid | -70.97 | researchgate.net |

| Metergoline | Natural Alkaloid | -91.01 | researchgate.net |

This data is derived from in silico molecular docking simulations and represents predicted binding affinity, not experimentally confirmed inhibition. researchgate.net

These preclinical findings highlight several key future directions:

Mechanistic Validation: The immediate next step is to experimentally validate the computational prediction that this compound inhibits POP enzyme activity in vitro.

Tool Compound Development: If confirmed as a POP inhibitor, this compound and its derivatives could be used as chemical probes to investigate the role of POP in cellular and animal models of neurodegeneration.

Lead Optimization: The structure of this compound can serve as a scaffold for the design and synthesis of novel, more potent, and selective POP inhibitors, potentially leading to the development of new therapeutic agents. nih.gov

The journey of this compound from a structurally interesting natural product to a validated chemical tool or drug lead is just beginning, driven by the integration of these advanced research methodologies.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Lycoperine A’s biological activity?

- Methodology : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Cancer cell lines (e.g., HeLa).

- Intervention: this compound treatment at varying concentrations.

- Comparison: Untreated cells or a known chemotherapeutic agent.

- Outcome: Apoptosis rates via flow cytometry.

- Time: 24–72 hours post-treatment.

This ensures specificity and alignment with gaps identified in literature reviews .

Q. What strategies are effective for conducting a literature review on this compound’s mechanisms?

- Methodology :

- Use systematic review protocols: Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Prioritize databases like PubMed, Scopus, and Web of Science.

- Map contradictions (e.g., conflicting cytotoxicity results in different cell lines) using tools like PRISMA flow diagrams to visualize evidence gaps .

Q. How should I design preliminary experiments to assess this compound’s solubility and stability?

- Methodology :

- Solubility : Test in solvents (DMSO, PBS) at physiological pH using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 37°C) and analyze via HPLC at 0, 24, and 48 hours.

- Document protocols rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported anticancer efficacy across studies?

- Methodology :

- Perform dose-response meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity).

- Validate findings via independent replication in standardized models (e.g., NCI-60 cell panel).

- Use Bayesian statistical models to quantify uncertainty and adjust for publication bias .

Q. What experimental designs address reproducibility challenges in this compound’s molecular characterization?

- Methodology :

- Combine orthogonal techniques (e.g., NMR, LC-MS, X-ray crystallography) to confirm structure and purity.

- Include positive controls (e.g., commercial reference standards) and blinded analysis to reduce bias.

- Publish raw spectra and crystallographic data in supplementary materials .

Q. How do I evaluate this compound’s pharmacokinetics while minimizing ethical concerns in animal models?

- Methodology :

- Use 3R principles (Replacement, Reduction, Refinement):

- Replacement: Prioritize in silico (e.g., PBPK modeling) or in vitro (e.g., liver microsomes) assays.

- Reduction: Optimize sample size via power analysis.

- Refinement: Employ non-invasive monitoring (e.g., IVIS imaging).

- Submit protocols for IRB/IACUC review to ensure ethical compliance .

Q. What advanced techniques can elucidate this compound’s mechanism of action?

- Methodology :

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.

- Molecular docking : Predict binding affinity to targets (e.g., tubulin, topoisomerases) using AutoDock Vina.

- CRISPR-Cas9 screens : Knockout candidate genes to validate functional pathways .

Q. How can I integrate interdisciplinary approaches (e.g., computational biology and synthetic chemistry) to study this compound derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.